2,2,2-Trichloroethyl chloroformate

Description

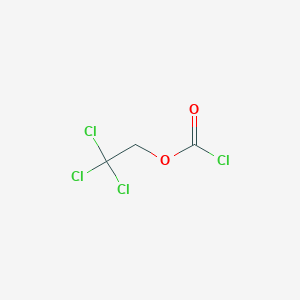

Structure

2D Structure

Propriétés

IUPAC Name |

2,2,2-trichloroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4O2/c4-2(8)9-1-3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCZNYWLQZZIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066188 | |

| Record name | Carbonochloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,2-Trichloroethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.1 [mmHg] | |

| Record name | 2,2,2-Trichloroethyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17341-93-4 | |

| Record name | 2,2,2-Trichloroethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17341-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017341934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonochloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROC-CL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UY6LZN4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trichloroethyl chloroformate

This technical guide provides a comprehensive overview of the core physical properties of 2,2,2-Trichloroethyl chloroformate, a versatile reagent frequently employed in organic synthesis, particularly for the introduction of the trichloroethoxycarbonyl (Troc) protecting group.[1] The information is curated for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[2][3] It is known for its role as an effective protecting group for amines, thiols, and alcohols.[1] It is also utilized as a derivatizing reagent in gas chromatography/mass spectrometry for the analysis of various compounds.[4][5]

Table of Physical Properties

The following table summarizes the key quantitative physical data for this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂Cl₄O₂ | [3][6][7][8][9][10] |

| Molecular Weight | 211.85 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid | [3] |

| Density | 1.539 g/mL at 25 °C | [1][4][11] |

| Boiling Point | 171-172 °C at 760 mmHg | [1][2][4] |

| Melting Point | 0 to 2 °C | [3][10] |

| Refractive Index | 1.471 at 20 °C | [4][12] |

| Vapor Pressure | 0.06 psi at 20 °C | [11] |

| Flash Point | > 100 °C | [2][13] |

| Solubility | Soluble in chloroform, ethanol, benzene, and ether. Insoluble in water and decomposes in contact with water. | [4][10] |

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties listed above are not explicitly provided in the referenced product information sheets and safety data sheets. These properties are typically determined using standardized methods established by organizations such as ASTM International or the OECD. For instance:

-

Boiling Point is generally determined by methods like distillation (e.g., ASTM D1078) or using differential scanning calorimetry (DSC).

-

Density is commonly measured using a pycnometer or a digital density meter.

-

Refractive Index is determined using a refractometer.

-

Melting Point is often measured using a melting point apparatus or by DSC.

For precise, research-grade determinations, consulting original research literature or specialized analytical chemistry manuals is recommended.

Applications in Experimental Workflows

A significant application of this compound is in the derivatization of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. This process enhances the volatility and thermal stability of the target molecules, allowing for their successful separation and detection.

Below is a generalized workflow for the use of this compound as a derivatizing agent for a sample containing amine compounds prior to GC-MS analysis.

Caption: Generalized workflow for the derivatization of amines.

Safety and Handling

This compound is a toxic and corrosive chemical.[14][15] It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is also moisture-sensitive and reacts with water.[2] Therefore, it should be handled in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment, including gloves and safety goggles.[16][17] Store in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.[2][17]

References

- 1. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 17341-93-4 [chemicalbook.com]

- 5. クロロギ酸2,2,2-トリクロロエチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound | C3H2Cl4O2 | CID 87063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 17341-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. 氯甲酸-2,2,2-三氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. クロロギ酸2,2,2-トリクロロエチル purum, ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound CAS#: 17341-93-4 [m.chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. lobachemie.com [lobachemie.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2,2-Trichloroethyl Chloroformate: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2,2-trichloroethyl chloroformate, a pivotal reagent in modern organic synthesis. It details the compound's chemical structure, physical properties, and reactivity, with a focus on its application as a protecting group. Detailed experimental protocols for its use and removal are also provided to facilitate its practical implementation in a laboratory setting.

Chemical Structure and Identification

This compound, commonly abbreviated as Troc-Cl, is a chloroformate ester characterized by the presence of a reactive chloroformyl group and a trichloroethyl moiety. This unique structure underpins its utility in organic chemistry, particularly for the introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2,2,2-trichloroethyl carbonochloridate |

| CAS Number | 17341-93-4 |

| Molecular Formula | C₃H₂Cl₄O₂ |

| Molecular Weight | 211.86 g/mol |

| SMILES | C(C(Cl)(Cl)Cl)OC(=O)Cl |

| InChI Key | LJCZNYWLQZZIOS-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Odor | Pungent |

| Melting Point | 1 °C |

| Boiling Point | 171-172 °C |

| Density | 1.539 g/mL at 25 °C |

| Refractive Index | n20/D 1.471 |

| Solubility | Soluble in ether, benzene, chloroform, ethanol; Insoluble in water[1] |

| Storage Temperature | 2-8°C |

Reactivity and Applications

The primary application of this compound in organic synthesis is for the introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group onto nucleophilic functional groups such as amines, alcohols, and thiols.[2]

3.1. The Troc Protecting Group

The Troc group is a robust carbamate-based protecting group valued for its stability across a wide range of reaction conditions, including those that cleave other common protecting groups like Fmoc (basic conditions) and Boc (acidic conditions).[3][4] This orthogonality makes it an invaluable tool in multi-step syntheses of complex molecules.[4][5] The Troc group is stable in hydrolytic, strongly acidic, and mildly reductive environments.[6]

3.2. Protection of Amines and Alcohols

This compound reacts readily with primary and secondary amines, as well as alcohols, in the presence of a base (e.g., pyridine (B92270), sodium bicarbonate) to form the corresponding Troc-protected carbamates and carbonates, respectively.[4] The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at reduced temperatures.[4]

3.3. Deprotection of the Troc Group

A key advantage of the Troc group is its facile removal under specific reductive conditions, which typically do not affect other protecting groups.[7] The most common method for Troc deprotection is treatment with zinc dust in the presence of acetic acid.[6] This proceeds via a β-elimination mechanism, yielding the free amine or alcohol, carbon dioxide, and 1,1-dichloroethylene.[6] Alternative, milder conditions, such as activated zinc in the presence of N-methylimidazole, have been developed for substrates with sensitive functional groups.[8]

3.4. Other Applications

Beyond its use as a protecting agent, this compound also serves as a reagent for the N-demethylation of tertiary amines and as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds, including amphetamine-related drugs.[1][9]

Experimental Protocols

4.1. General Protocol for Troc Protection of an Amine

This protocol describes a general procedure for the protection of a primary or secondary amine using this compound.

-

Materials:

-

Amine substrate

-

This compound (Troc-Cl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve the amine substrate (1.0 equivalent) in anhydrous dichloromethane (approx. 20 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0-4.0 equivalents) to the solution.

-

Slowly add this compound (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure Troc-protected amine.

-

4.2. General Protocol for Troc Deprotection using Zinc and Acetic Acid

This protocol details the standard reductive cleavage of a Troc-protected amine.

-

Materials:

-

Troc-protected amine

-

Zinc dust (activated)

-

Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

-

Glacial acetic acid (HOAc)

-

5% Aqueous sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

To a solution of the Troc-protected amine (1.0 equivalent) in methanol or a mixture of THF and water, add activated zinc dust (approximately 10-20 equivalents).[4]

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add glacial acetic acid to the stirring mixture.[3]

-

Heat the reaction to 60 °C for 30-60 minutes, or until TLC analysis indicates the complete disappearance of the starting material.[4]

-

Cool the mixture to room temperature and filter through a pad of celite to remove the excess zinc.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with 5% aqueous NaOH to dissolve the zinc salts and to basify the solution.

-

Extract the aqueous solution with ethyl acetate (3-5 times).[4]

-

Combine the organic extracts, wash with brine, dry over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[4]

-

If necessary, purify the product further by flash chromatography or crystallization.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the protection of a generic primary amine with this compound and the subsequent deprotection of the resulting Troc-carbamate.

Caption: Troc protection and deprotection workflow.

References

- 1. This compound | 17341-93-4 [chemicalbook.com]

- 2. This compound [himedialabs.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

An In-Depth Technical Guide to the Troc Protecting Group in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a robust and versatile protecting group for amines, alcohols, and thiols in organic synthesis. Introduced by R.B. Woodward, its unique cleavage conditions provide an orthogonal strategy to other common protecting groups, making it an invaluable tool in the synthesis of complex molecules such as natural products, peptides, and pharmaceuticals.[1] This guide provides a comprehensive overview of the Troc group, including its stability, methods for its introduction and removal, detailed experimental protocols, and a comparison with other common protecting groups.

Core Concepts of the Troc Protecting Group

The Troc group is a carbamate-based protecting group that is prized for its stability across a wide range of reaction conditions, including strongly acidic and basic environments, where other common protecting groups like Boc and Fmoc would be cleaved.[2][3] Its removal is typically achieved under mild, reductive conditions, most commonly with zinc dust in the presence of an acid, which proceeds via a β-elimination mechanism.[4] This distinct deprotection pathway is the cornerstone of its orthogonality in complex synthetic strategies.[1]

Comparative Stability of Amine Protecting Groups

The selection of a protecting group is dictated by its stability towards various reagents and conditions that will be employed in subsequent synthetic steps. The Troc group offers a unique stability profile compared to other commonly used amine protecting groups such as tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).

| Condition/Reagent | Troc | Boc | Cbz | Fmoc |

| Acidic Conditions | ||||

| Strong Acids (TFA, HCl) | Stable | Labile | Stable (except HBr/AcOH) | Stable |

| Weak Acids (AcOH) | Stable | Stable | Stable | Stable |

| Basic Conditions | ||||

| Strong Bases (NaOH, KOH) | Stable | Stable | Stable | Labile |

| Amine Bases (Piperidine, DBU) | Stable | Stable | Stable | Labile |

| Reductive Conditions | ||||

| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Stable | Labile | Stable (can be labile) |

| Dissolving Metal Reduction (Na, NH₃) | Labile | Stable | Labile | Stable |

| Zinc (Zn/AcOH) | Labile | Stable | Stable | Stable |

| Oxidative Conditions | ||||

| Mild Oxidants (e.g., MnO₂) | Stable | Stable | Stable | Stable |

| Strong Oxidants (e.g., KMnO₄) | Stable | Stable | Stable | Stable |

| Nucleophiles | ||||

| Hydrazine | Stable | Stable | Stable | Stable |

| Organometallics (e.g., Grignard) | Stable | Stable | Stable | Stable |

| Fluoride Ion (e.g., TBAF) | Stable | Stable | Stable | Stable |

Experimental Protocols

Protection of Functional Groups with Troc-Cl

The introduction of the Troc group is typically accomplished by reacting the substrate with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base.

Protection of a Primary Amine

-

Reagents and Materials:

-

Primary amine

-

This compound (Troc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the amine (1.0 equiv) and sodium bicarbonate (2.0-3.0 equiv) in a mixture of water and DCM (or THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add Troc-Cl (1.1-1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-Troc protected amine.

-

-

Expected Yield: Generally high, >90%.

Protection of a Primary Alcohol [1]

-

Reagents and Materials:

-

Primary alcohol

-

This compound (Troc-Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the alcohol (1.0 equiv, 1.48 mmol) in dichloromethane (30 mL) and cool to 0 °C.

-

Add pyridine (8.0 equiv, 11.84 mmol) followed by this compound (4.0 equiv, 5.92 mmol).

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Add saturated aqueous sodium bicarbonate (50 mL) and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the Troc-protected alcohol.

-

-

Expected Yield: Quantitative yields are often achieved.

Protection of Thiols

While the Troc group is reported to protect thiols, detailed experimental protocols for the S-protection are less common in the literature compared to amines and alcohols. The general principle involves the reaction of the thiol with Troc-Cl in the presence of a non-nucleophilic base. Deprotection of S-Troc groups has been demonstrated using trimethyltin (B158744) hydroxide (B78521).[3]

Deprotection of the Troc Group

The removal of the Troc group is the key to its utility, offering a range of methods that are orthogonal to many other protecting groups.

Standard Deprotection with Zinc and Acetic Acid [4]

-

Reagents and Materials:

-

Troc-protected substrate

-

Activated zinc powder

-

Methanol (B129727) (MeOH)

-

Glacial acetic acid (HOAc)

-

5% aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous potassium carbonate (K₂CO₃)

-

-

Procedure:

-

To a solution of the Troc-protected amine (1.0 equiv, 57 µmol) in methanol (4 mL), add activated zinc powder (approx. 10-fold excess by weight).

-

Stir the mixture at 25 °C for 5 minutes.

-

Add glacial acetic acid (4 mL) and heat the mixture at 60 °C for 30 minutes.

-

Cool the reaction and concentrate under reduced pressure.

-

Treat the residue with 5% aqueous NaOH (5 mL) and extract with ethyl acetate (5 x 5 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous K₂CO₃, and concentrate.

-

Purify by flash chromatography to yield the free amine.

-

-

Yield: 86% reported for the specific example.[4]

Alternative Deprotection Methods

A variety of other reagents and conditions have been developed for Troc deprotection, which can be advantageous for substrates with other sensitive functional groups.

| Reagent(s) | Conditions | Substrate(s) | Typical Yield | Reference(s) |

| Zn, Ac₂O, Et₃N | Sonication, rt, 2-3 h | N-Troc | 76-81% | [5] |

| Trimethyltin hydroxide (Me₃SnOH) | 1,2-dichloroethane, 60 °C | N-Troc, O-Troc, S-Troc | 80-95% | [3] |

| Cadmium-Lead couple (Cd-Pb) | AcOH, DMF | N-Troc | High | [4] |

| Electrolysis | Protic solvent | N-Troc, O-Troc | Variable | [4] |

| Mischmetal (MM), TMSCl | THF, reflux | N-Troc | Moderate to excellent | [6] |

| Indium | MeOH, reflux | N-Troc | Good to excellent | [6] |

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and a decision-making workflow for the use of the Troc protecting group.

Protection Mechanism

The protection of an amine with Troc-Cl proceeds through a nucleophilic acyl substitution mechanism.

Deprotection Mechanism

The reductive cleavage of the Troc group with zinc is a well-established process involving a β-elimination.

Experimental Workflow

The following diagram outlines the general workflow for a synthesis involving Troc protection and deprotection.

Conclusion

The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group is a powerful tool in modern organic synthesis, offering a unique combination of stability and selective removal under mild reductive conditions. Its orthogonality to many other common protecting groups, such as Boc, Cbz, and Fmoc, allows for the strategic design of complex synthetic routes. The experimental protocols provided in this guide, along with the comparative stability data and mechanistic insights, are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize the Troc group in their synthetic endeavors. The continued development of alternative deprotection methods further expands the utility of the Troc group for substrates with sensitive functionalities, solidifying its place in the synthetic chemist's toolbox.

References

Introduction to 2,2,2-Trichloroethoxycarbonyl chloride

An In-depth Technical Guide to 2,2,2-Trichloroethoxycarbonyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroethoxycarbonyl chloride, commonly referred to as Troc-Cl, is a vital reagent in organic synthesis, primarily utilized for the introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group.[1][2] This protecting group is particularly valuable for amines, alcohols, and thiols.[1][2] The Troc group offers significant advantages in complex multi-step syntheses, such as in the preparation of glycans, due to its stability across a range of conditions and its unique, selective removal under reductive conditions.[3][4] This orthogonality allows for the deprotection of the Troc group without affecting other common protecting groups like Boc, Fmoc, or silyl (B83357) ethers.[5] The Troc group was first introduced in the 1960s by Robert Burns Woodward.[5]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for 2,2,2-trichloroethoxycarbonyl chloride is provided below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₂Cl₄O₂ | [2][6] |

| Molecular Weight | 211.85 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [7] |

| Melting Point | 0 to 2 °C | [8] |

| Boiling Point | 171 to 172 °C | [2][8] |

| Density | 1.539 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.471 | [6] |

| CAS Number | 17341-93-4 | [2] |

Table 2: Safety and Hazard Information

| Hazard | Description | Reference |

| GHS Pictograms | GHS05 (Corrosive), GHS06 (Toxic) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled) | [7] |

| Precautionary Statements | P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [7] |

| Incompatibilities | Strong oxidizing agents, strong bases, moisture | [9][10] |

| Storage | Store at 2-8°C in a dry, well-ventilated place under an inert atmosphere. | [6][11] |

Mechanism of Action: The Troc Protecting Group

The primary application of 2,2,2-trichloroethoxycarbonyl chloride is the introduction of the Troc protecting group. This group temporarily masks the reactivity of functional groups like amines and alcohols, allowing other chemical transformations to be performed on the molecule.[5] The Troc group is stable in hydrolytic, strongly acidic, and mild reductive conditions.[4]

Protection of an Amine

The protection of an amine involves its reaction with 2,2,2-trichloroethoxycarbonyl chloride in the presence of a base. The base neutralizes the HCl generated during the reaction.

Caption: General workflow for the protection of an amine using Troc-Cl.

Deprotection of a Troc-Protected Amine

The removal of the Troc group is typically achieved through a reductive cleavage mechanism, most commonly using zinc dust in the presence of an acid like acetic acid.[2][4] This process involves a β-elimination reaction.[5]

Caption: Reductive cleavage of the Troc protecting group from an amine.

Experimental Protocols

The following are detailed experimental procedures for the protection of an alcohol and an amine using 2,2,2-trichloroethoxycarbonyl chloride, as well as a general deprotection protocol.

Protocol 1: Protection of an Alcohol

This protocol is adapted from a standard procedure for the Troc protection of a hydroxyl group.[5]

Materials:

-

Alcohol substrate

-

2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in dichloromethane (approximately 20 mL per mmol of alcohol) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (8.0 equivalents) to the solution, followed by the dropwise addition of 2,2,2-trichloroethoxycarbonyl chloride (4.0 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add saturated aqueous sodium bicarbonate to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the Troc-protected alcohol.

Protocol 2: Protection of an Amino Sugar

This protocol describes the N-Troc protection and subsequent acetylation of an amino sugar.[3]

Materials:

-

2-Amino sugar hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)

-

Deionized water

-

1.0 M aqueous HCl

-

Dry pyridine

-

Acetic anhydride (B1165640) (Ac₂O)

Procedure:

-

Dissolve the 2-amino sugar hydrochloride (1.0 equivalent) and sodium bicarbonate (3.0 equivalents) in deionized water (2 mL per mmol of amino sugar).

-

Add 2,2,2-trichloroethoxycarbonyl chloride (1.2–1.5 equivalents) dropwise to the solution at room temperature.[3]

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.[3]

-

Neutralize the reaction mixture with 1.0 M aqueous HCl.

-

Concentrate the mixture under reduced pressure and dry the residue in vacuo.

-

Dissolve the residue in dry pyridine (1 mL per mmol) under an argon atmosphere.

-

Add acetic anhydride (0.5 mL per mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the per-O-acetylated N-Troc protected 2-amino sugar.[3]

Protocol 3: Deprotection of a Troc-Protected Substrate

This is a general procedure for the reductive cleavage of the Troc group.[12]

Materials:

-

N-Troc protected substrate

-

Zinc dust (Zn)

-

Acetic acid (AcOH)

-

Appropriate solvent for the substrate

Procedure:

-

Dissolve the N-Troc protected compound in a suitable solvent.

-

Add an excess of zinc dust to the solution.

-

Add acetic acid to initiate the reaction.

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove excess zinc.

-

Perform an appropriate aqueous workup to remove salts and acetic acid.

-

Concentrate the organic phase and purify the resulting free amine as necessary.[12]

Applications in Drug Development and Research

The use of 2,2,2-trichloroethoxycarbonyl chloride is prevalent in the synthesis of complex molecules, including pharmaceuticals and natural products. Its ability to provide a robust protecting group that can be removed under specific, mild conditions makes it an invaluable tool.[13] For instance, the N-Troc group can enhance the reactivity of glycosyl donors and acceptors in carbohydrate chemistry, facilitating the synthesis of complex glycans.[3] Furthermore, it is used in the synthesis of piperazine (B1678402) ureas as fatty acid amide hydrolase inhibitors and pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists.[1]

Conclusion

2,2,2-Trichloroethoxycarbonyl chloride is a cornerstone reagent for the introduction of the Troc protecting group in organic synthesis. Its stability and the unique, mild conditions required for the deprotection of the Troc group provide chemists with a reliable and selective method for the manipulation of amine, alcohol, and thiol functionalities. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective and safe use in complex synthetic endeavors within research and drug development.

References

- 1. 2,2,2-trichloroethyl chloroformate suppliers USA [americanchemicalsuppliers.com]

- 2. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. 氯甲酸-2,2,2-三氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 17341-93-4 CAS | this compound | Acid Halides | Article No. 6357P [lobachemie.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,2,2-Trichloroethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroethyl chloroformate, a versatile reagent in organic synthesis, is of significant interest to researchers and professionals in drug development and fine chemical manufacturing. Its primary utility lies in the introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group for amines, alcohols, and thiols. The Troc group is valued for its stability across a range of conditions and its selective, mild removal, which provides orthogonality to other common protecting groups. This guide provides a comprehensive overview of its chemical identifiers, physical and chemical properties, synthesis, key applications with detailed experimental protocols, and relevant safety information.

Chemical Identifiers and Properties

Accurate identification and understanding of the physicochemical properties of this compound are crucial for its safe handling and effective application in research and synthesis.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1.[1]

| Identifier Type | Value |

| CAS Number | 17341-93-4[1] |

| IUPAC Name | 2,2,2-trichloroethyl carbonochloridate[1] |

| Synonyms | 2,2,2-Trichloroethoxycarbonyl chloride, Troc-Cl, Chloroformic acid 2,2,2-trichloroethyl ester[1] |

| Molecular Formula | C₃H₂Cl₄O₂[1] |

| InChI | InChI=1S/C3H2Cl4O2/c4-2(8)9-1-3(5,6)7/h1H2[1] |

| InChIKey | LJCZNYWLQZZIOS-UHFFFAOYSA-N[1] |

| SMILES | C(C(Cl)(Cl)Cl)OC(=O)Cl[1] |

| EC Number | 241-363-7 |

| UN Number | 3277[2] |

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in Table 2.

| Property | Value | Reference |

| Molecular Weight | 211.86 g/mol | |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Pungent | [2] |

| Melting Point | 1 °C (33.8 °F) | [2] |

| Boiling Point | 171-172 °C (339.8-341.6 °F) at 760 mmHg | [2] |

| Density | 1.539 g/mL at 25 °C | |

| Refractive Index | n20/D 1.471 | |

| Vapor Pressure | 4.1 hPa at 20 °C | [3] |

| Flash Point | > 100 °C (> 212 °F) | [2] |

| Solubility | Soluble in ether, benzene, chloroform, ethanol. Reacts with water. | [2] |

Spectral Data

Key spectral data for this compound are summarized in Table 3.

| Spectrum Type | Characteristic Peaks |

| ¹H NMR | The Troc group exhibits a characteristic sharp singlet for the CH₂ protons at approximately δ = 4.68–4.89 ppm.[4] |

| ¹³C NMR | Spectral data is available and can be accessed through chemical databases.[1][5] |

| IR | Infrared spectral data is available and can be accessed through chemical databases.[1][6] |

Synthesis of this compound

The industrial preparation of this compound is typically achieved by the reaction of 2,2,2-trichloroethanol (B127377) with phosgene (B1210022). This process can be performed efficiently at an elevated temperature in the absence of a solvent, utilizing a catalyst with a tertiary nitrogen atom.[7]

Experimental Protocol: Synthesis from 2,2,2-Trichloroethanol and Phosgene

Disclaimer: This reaction involves highly toxic phosgene gas and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures.

-

Reactants:

-

2,2,2-Trichloroethanol

-

Phosgene (COCl₂)

-

Catalyst: N,N-dimethylformamide or N,N-dimethylaniline (0.5-7 molar percent)[7]

-

-

Procedure:

-

Charge a suitable reactor, equipped for phosgenation reactions, with liquid 2,2,2-trichloroethanol.[7]

-

Add the catalyst (e.g., approximately 5 molar percent of N,N-dimethylaniline).[7]

-

Heat the reaction mixture to approximately 80°C.[7]

-

Introduce phosgene gas into the reaction mixture. The reaction is highly exothermic.[7]

-

Regulate the flow rate of phosgene to maintain the reaction temperature between 100°C and 105°C, discontinuing external heating as necessary.[7]

-

The completion of the reaction is indicated by a sudden, vigorous reflux of phosgene.

-

Upon completion, stop the introduction of phosgene and maintain the temperature at approximately 100°C for an additional 2 hours to ensure full conversion.

-

After cooling, excess phosgene is removed by purging with an inert gas (e.g., nitrogen).

-

The crude this compound can be purified by distillation under reduced pressure.

-

Applications in Organic Synthesis

The primary application of this compound is as a protecting group reagent for amines and alcohols, where it forms a Troc-carbamate or Troc-carbonate, respectively.[8] It also finds use in N-demethylation reactions and as a derivatizing agent for analytical purposes.[4][9]

Troc Protecting Group Chemistry

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a robust protecting group for amines and alcohols, stable to both acidic and basic conditions that would cleave Boc and Fmoc groups, respectively.

The protection of an amine or alcohol involves a nucleophilic attack of the heteroatom on the carbonyl carbon of this compound, leading to the formation of the corresponding Troc-protected compound and hydrochloric acid, which is scavenged by a base.

Caption: Mechanism for the protection of an amine with Troc-Cl.

-

Reactants:

-

Alcohol substrate

-

This compound (Troc-Cl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in dichloromethane (approximately 20 mL per mmol of alcohol).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (8.0 equivalents), followed by the dropwise addition of this compound (4.0 equivalents).

-

Stir the reaction mixture at 0°C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the Troc-protected alcohol.

-

The Troc group is typically removed under reductive conditions, most commonly with zinc dust in acetic acid. The mechanism involves a reductive elimination (β-elimination) to release the free amine or alcohol, along with 1,1-dichloroethylene and carbon dioxide as byproducts.

Caption: Reductive deprotection of a Troc-protected amine using zinc.

-

Reactants:

-

Troc-protected amine

-

Activated zinc powder

-

Methanol (MeOH)

-

Glacial acetic acid (HOAc)

-

5% aqueous sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous potassium carbonate (K₂CO₃)

-

-

Procedure:

-

To a solution of the Troc-protected amine (1.0 equivalent) in methanol, add activated zinc powder (approximately 10 mg per mg of substrate).

-

Stir the mixture at 25°C for 5 minutes.

-

Add glacial acetic acid to the stirring mixture.

-

Heat the reaction to 60°C for 30 minutes or until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Treat the residue with 5% aqueous NaOH to dissolve zinc salts and basify the solution.

-

Extract the aqueous solution five times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous K₂CO₃, and concentrate under reduced pressure to yield the deprotected amine.

-

Application in the Synthesis of Cephalosporins

This compound is a key reagent in the pharmaceutical industry, particularly in the synthesis of certain antibiotics like cephalosporins.[7] It serves to protect functional groups during the complex synthetic sequences required to build these intricate molecules.

N-Demethylation of Tertiary Amines

This compound can be employed for the N-demethylation of tertiary methylamines. The reaction proceeds via the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine. This is a valuable transformation in the structural modification of alkaloids and other nitrogen-containing compounds.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] The substance is corrosive and reacts with water, potentially liberating toxic gas.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (chemical safety goggles or face shield), and respiratory protection (use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded).[2]

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] It is moisture-sensitive.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2] Recommended storage temperature is 2-8°C.

Conclusion

This compound is an indispensable reagent for the protection of amines and alcohols in multi-step organic synthesis. Its stability and the specific, mild conditions required for the removal of the resulting Troc group make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals like cephalosporins. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with strict adherence to safety protocols, is essential for its successful and safe utilization in the laboratory.

References

- 1. This compound | C3H2Cl4O2 | CID 87063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 17341-93-4 CAS | this compound | Acid Halides | Article No. 6357P [lobachemie.com]

- 4. scispace.com [scispace.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(17341-93-4) 1H NMR spectrum [chemicalbook.com]

- 7. IE42100B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. This compound|Troc-Cl Reagent [benchchem.com]

- 9. This compound purum, = 98.0 NT 17341-93-4 [sigmaaldrich.com]

Synthesis of 2,2,2-Trichloroethyl chloroformate from trichloroethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,2,2-trichloroethyl chloroformate from 2,2,2-trichloroethanol (B127377). It details the prevalent synthetic methodologies, including the industrial-scale phosgene-based process and a laboratory-adaptable approach using the safer phosgene (B1210022) surrogate, triphosgene (B27547). This guide also explores the critical application of this compound as a protecting group in the synthesis of complex molecules, particularly in the development of pharmaceuticals such as cephalosporin (B10832234) antibiotics.

Core Synthesis and Properties

This compound (Troc-Cl) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group.[1][2] This protecting group is lauded for its stability across a range of reaction conditions and its selective removal under mild reductive conditions.[1][2]

The synthesis of this compound is most commonly achieved through the reaction of 2,2,2-trichloroethanol with phosgene or a phosgene equivalent. The physical and chemical properties of the key reactants and the final product are summarized in the table below.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 2,2,2-Trichloroethanol | C₂H₃Cl₃O | 149.40 | 151 | 17.8 | 1.55 |

| Phosgene | COCl₂ | 98.91 | 8.3 | -118 | 1.432 (liquid at 0°C) |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 206 (decomposes) | 80 | - |

| This compound | C₃H₂Cl₄O₂ | 211.86 | 171-172 | 1 | 1.539 at 25°C |

Note: Data sourced from various chemical suppliers and literature.[3][4]

Experimental Protocols

Method 1: Synthesis using Phosgene (Industrial Scale)

This method is adapted from an industrial process and is suitable for large-scale production.[5] It involves the direct reaction of 2,2,2-trichloroethanol with phosgene in the presence of a catalyst.

Reaction Scheme:

Caption: Synthesis of this compound from 2,2,2-Trichloroethanol and Phosgene.

Experimental Parameters:

| Parameter | Value |

| Reactants | |

| 2,2,2-Trichloroethanol | 1.0 eq |

| Phosgene | Excess |

| Catalyst | N,N-Dimethylformamide or Dimethylaniline (0.5-7 mol%) |

| Temperature | 100-105 °C |

| Solvent | None |

| Reaction Time | 4-10 hours |

| Work-up | Vacuum Distillation |

| Yield | High |

Procedure:

-

In a reactor equipped for phosgenation reactions, 2,2,2-trichloroethanol is heated to approximately 80°C.

-

The catalyst (e.g., N,N-dimethylformamide) is added.

-

Phosgene gas is introduced at a controlled rate to maintain the reaction temperature between 100-105°C due to the exothermic nature of the reaction.

-

The reaction is monitored, and upon completion (typically 4-10 hours), the introduction of phosgene is stopped.

-

The reaction mixture is stirred at around 100°C for an additional 2 hours to ensure complete reaction.

-

The crude product is then purified by vacuum distillation. A typical distillation profile involves a first fraction collected up to 70°C at 65-70 mm Hg to remove impurities and residual starting material, followed by the main fraction of this compound at approximately 84°C under 22 mm Hg.[5]

Method 2: Synthesis using Triphosgene (Laboratory Scale Adaptation)

This method provides a safer alternative for laboratory-scale synthesis by using solid triphosgene instead of gaseous phosgene.[6] The following is a general procedure adapted from the chloroformylation of alcohols using triphosgene.

Experimental Workflow:

Caption: General laboratory workflow for the synthesis of this compound.

Materials:

-

2,2,2-Trichloroethanol

-

Triphosgene

-

Pyridine or another suitable base

-

Anhydrous dichloromethane (B109758) or other inert solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, dissolve 2,2,2-trichloroethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add triphosgene (0.4 eq) in portions, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

-

Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Application in Drug Development: The Troc Protecting Group

This compound is instrumental in the synthesis of complex pharmaceutical compounds due to its role in forming the Troc protecting group. This group is particularly useful for protecting amines, alcohols, and thiols.[7]

Key Features of the Troc Protecting Group:

-

Stability: The Troc group is stable to both acidic and basic conditions, allowing for a wide range of subsequent chemical transformations.[1]

-

Orthogonality: It can be selectively removed in the presence of other common protecting groups such as Boc, Cbz, and silyl (B83357) ethers.[2]

-

Mild Deprotection: The Troc group is typically cleaved under mild reductive conditions, most commonly with zinc dust in acetic acid or other protic solvents.[1]

Case Study: Synthesis of Cephalosporin Antibiotics

The Troc group has been employed in the synthesis of various cephalosporin antibiotics.[5][8] In the total synthesis of Cephalosporin C, a landmark achievement in organic synthesis, the related 2,2,2-trichloroethyl ester was used to protect a carboxylic acid moiety. The deprotection of this group is a critical step in the final stages of the synthesis.

Deprotection of the Troc Group:

Caption: Reductive cleavage of the Troc protecting group using zinc and acetic acid.

This selective deprotection allows for the unmasking of the amine or other functional groups at a late stage in the synthesis, a crucial strategy in the construction of complex and sensitive molecules like beta-lactam antibiotics.

Conclusion

The synthesis of this compound from 2,2,2-trichloroethanol is a well-established and vital process for the chemical and pharmaceutical industries. While the industrial-scale synthesis relies on the use of phosgene, safer laboratory-scale alternatives utilizing triphosgene are available. The primary application of this reagent, the introduction of the Troc protecting group, provides chemists with a robust and versatile tool for the synthesis of complex molecules, significantly impacting the field of drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in this area.

References

- 1. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. 17341-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]

- 5. IE42100B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ias.ac.in [ias.ac.in]

The Troc Protecting Group: A Technical Guide to Its Core Advantages in Complex Synthesis

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant in the success of complex multi-step organic syntheses. Among the arsenal (B13267) of available options, the 2,2,2-trichloroethoxycarbonyl (Troc) group stands out for its unique combination of stability and specific, mild deprotection conditions. This technical guide provides an in-depth examination of the key advantages of the Troc protecting group, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to support its application in advanced chemical synthesis.

The Troc group serves as a robust protecting moiety for amines, alcohols, and thiols, converting them into stable carbamate, carbonate, or thiocarbonate derivatives, respectively.[1][2][3] Its primary value lies in its unique deprotection pathway, which is orthogonal to many other commonly used protecting groups, thereby enabling intricate molecular construction with multiple, selectively addressable functional groups.[1][3]

Core Advantages of the Troc Protecting Group

The utility of the Troc group is defined by several key characteristics that make it a powerful tool in modern organic synthesis:

-

Orthogonal Deprotection: The most significant advantage of the Troc group is its unique cleavage condition. It is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups, the basic conditions for cleaving 9-fluorenylmethoxycarbonyl (Fmoc) groups, and the fluoride-based methods for removing silyl (B83357) ethers.[1][4] Deprotection is achieved under mild reductive conditions, typically with zinc dust, which do not affect these other groups.[1][3][5] This orthogonality is crucial for synthetic strategies requiring sequential manipulation of different functional groups.[3]

-

Broad Stability: The Troc group exhibits remarkable stability across a wide range of chemical environments. It is resistant to hydrolytic conditions, strongly acidic media, and various nucleophiles, ensuring its integrity throughout multi-step synthetic sequences.[2][6][7]

-

Mild and Specific Cleavage: Standard deprotection involves a reductive beta-elimination mechanism, most commonly initiated by zinc powder in acetic acid or a neutral solvent system like THF/water.[1][2] This process is highly specific and generally proceeds with high yield. The byproducts of the deprotection are typically 1,1-dichloroethylene and carbon dioxide.[2]

-

Chemoselective Removal Options: For substrates containing functional groups that are sensitive to standard reductive conditions (e.g., azides, nitro groups, certain alkenes), alternative non-reducing and pH-neutral deprotection methods have been developed.[7][8][9] A notable example is the use of trimethyltin (B158744) hydroxide (B78521), which allows for highly chemoselective Troc removal in the presence of functionalities that are incompatible with zinc reduction.[8][9][10][11]

-

Enhanced Reactivity in Glycoscience: In the field of carbohydrate chemistry, the N-Troc group has been shown to enhance the reactivity of both glycosyl donors and acceptors, facilitating the synthesis of complex glycans.[12]

Data Presentation: Comparative Analysis

To illustrate the orthogonal nature of the Troc group, the following table provides a comparison with other common amine protecting groups.

| Protecting Group | Abbreviation | Structure | Typical Introduction Reagent | Standard Deprotection Conditions | Stability Profile |

| 2,2,2-Trichloroethoxycarbonyl | Troc | CCl₃CH₂OCO- | Troc-Cl (2,2,2-Trichloroethyl chloroformate) | Zn/AcOH; Zn/THF/H₂O (Reductive) | Stable to acid (TFA), base (piperidine), and hydrogenolysis.[1][2] |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Boc₂O (Di-tert-butyl dicarbonate) | Strong acid (TFA, HCl) | Stable to base, hydrogenolysis, and mild reduction.[5][13][14] |

| Benzyloxycarbonyl | Cbz (or Z) | C₆H₅CH₂OCO- | Cbz-Cl (Benzyl chloroformate) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base.[4][5][15] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂C- | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis.[5][13][15] |

Table 1. Comparison of Common Amine Protecting Groups.

The following table summarizes various conditions for Troc group removal, highlighting its versatility.

| Reagent/Method | Conditions | Type | Notes |

| Zinc powder | Acetic acid (AcOH) or MeOH/HOAc | Reductive | Standard, highly effective method.[1][2] May affect acid-sensitive groups like acetals.[9] |

| Zinc powder | THF/H₂O or MeOH | Reductive | Near-neutral conditions, suitable for some acid-labile substrates.[1] |

| Zinc-Lead couple (Zn-Pb) | Protic solvent | Reductive | Alternative reductive method.[1] |

| Cadmium-Lead couple (Cd-Pb) | Protic solvent | Reductive | Alternative reductive method.[1][9] |

| Electrolysis | - | Reductive | Less common, but effective.[1][5] |

| Trimethyltin hydroxide | 1,2-dichloroethane, 60 °C | Non-reductive | Highly chemoselective; tolerates reducible groups (e.g., aryl halides) and acid/base sensitive moieties.[8][9] |

Table 2. Summary of Troc Deprotection Conditions.

Experimental Protocols

The following protocols are generalized procedures for the introduction and removal of the Troc group. Researchers should optimize conditions for their specific substrates.

Protocol 1: Troc Protection of an Alcohol

-

Materials:

-

Alcohol substrate

-

This compound (Troc-Cl, 4.0 equiv.)

-

Pyridine (8.0 equiv.)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve the alcohol (1.0 equiv.) in dichloromethane (approx. 20-30 mL per mmol of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine, followed by the dropwise addition of Troc-Cl.[1][7]

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring completion by Thin-Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer. Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.

-

Protocol 2: Troc Protection of an Amine (Aqueous Conditions)

This method is particularly useful for polar substrates like amino sugars.[12]

-

Materials:

-

Amine substrate (e.g., 2-amino sugar hydrochloride, 1.0 equiv.)

-

Sodium bicarbonate (NaHCO₃, 3.0 equiv.)

-

This compound (Troc-Cl, 1.2-1.5 equiv.)

-

Deionized water

-

-

Procedure:

-

Dissolve the amine salt and NaHCO₃ in water (approx. 2 mL per mmol of amine).[12]

-

Add Troc-Cl dropwise to the solution at room temperature with vigorous stirring.

-

Continue stirring at room temperature until TLC analysis indicates the starting material has been consumed.[12]

-

The product may be isolated by extraction after neutralization or, if the product is highly polar, it can be carried forward directly into a subsequent reaction (e.g., acetylation) to facilitate isolation.[12]

-

Protocol 3: Standard Reductive Deprotection of a Troc-Protected Amine

-

Materials:

-

Troc-protected amine (1.0 equiv.)

-

Activated zinc powder (~10 equivalents by weight)

-

Methanol (MeOH)

-

Glacial acetic acid (HOAc)

-

5% aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the Troc-protected amine in methanol, add activated zinc powder.[1][7]

-

Stir the mixture at 25 °C for 5 minutes, then add glacial acetic acid.

-

Heat the reaction to 50-60 °C for 30-60 minutes, or until TLC indicates complete consumption of the starting material.[1]

-

Cool the mixture to room temperature and filter to remove excess zinc.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with 5% aqueous NaOH to dissolve zinc salts and basify the solution.

-

Extract the aqueous solution multiple times with ethyl acetate.[1]

-

Combine the organic extracts, wash with brine, dry over anhydrous K₂CO₃ or Na₂SO₄, and concentrate to yield the free amine.

-

Purify as needed by chromatography or crystallization.

-

Visualization of Mechanisms and Workflows

To further clarify the application of the Troc group, the following diagrams illustrate key processes and relationships.

Caption: A generalized experimental workflow for the Troc protection of an amine or alcohol.

Caption: The mechanism for Troc protection involves nucleophilic attack by the amine on Troc-Cl.

Caption: The reductive deprotection of the Troc group proceeds via a β-elimination mechanism.

Caption: Logical relationship demonstrating the orthogonality of the Troc protecting group.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. nbinno.com [nbinno.com]

- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Stability of the Troc Protecting Group: A Technical Guide for Researchers

Abstract

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a crucial amine and alcohol protecting group in modern organic synthesis, particularly in the fields of peptide chemistry, carbohydrate chemistry, and drug development. Its utility stems from its remarkable stability across a wide range of pH conditions and its unique deprotection mechanism, which confers orthogonality with other common protecting groups. This technical guide provides an in-depth analysis of the Troc group's stability under acidic and basic conditions, complete with quantitative data, detailed experimental protocols for stability assessment, and visual diagrams of relevant chemical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to facilitate informed decisions in complex synthetic endeavors.

Introduction to the Troc Protecting Group

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a carbamate-based protecting group used to mask the reactivity of primary and secondary amines, as well as alcohols and phenols.[1] It is prized for its stability in diverse reaction conditions, including hydrolytic, strongly acidic, and mildly reductive environments.[1] The key feature of the Troc group is its orthogonality to other widely used protecting groups such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality allows for the selective deprotection of one group in the presence of others, a critical requirement in the synthesis of complex molecules.[4]

The Troc group is typically introduced by reacting the substrate with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base.[5] Its removal is most commonly achieved under reductive conditions, typically using zinc dust in acetic acid, which proceeds via a β-elimination mechanism.[1][5]

Stability Profile of the Troc Group

The Troc group exhibits exceptional stability under both strongly acidic and basic conditions, where other protecting groups might be labile. This section provides a quantitative overview of this stability.

Stability Under Acidic Conditions

The Troc group is highly resistant to cleavage under a wide range of acidic conditions that are typically used to remove other protecting groups like Boc.

Table 1: Stability of a Troc-Protected Amine in Acidic Media

| Acidic Condition | Temperature (°C) | Time (hours) | Troc Cleavage (%) |

| 20% TFA in DCM | 25 | 2 | < 1 |

| 50% TFA in DCM | 25 | 2 | < 2 |

| 4 M HCl in Dioxane | 25 | 24 | < 5 |

| Glacial Acetic Acid | 25 | 24 | < 1 |

| Glacial Acetic Acid | 60 | 2 | < 2 |

Note: The data in this table is representative and compiled based on the generally accepted high stability of the Troc group under acidic conditions as reported in the literature. Actual values may vary depending on the specific substrate and reaction conditions.

Stability Under Basic Conditions

Similarly, the Troc group is robust in the presence of strong bases, which are often employed for the deprotection of Fmoc groups or for ester hydrolysis.

Table 2: Stability of a Troc-Protected Amine in Basic Media

| Basic Condition | Temperature (°C) | Time (hours) | Troc Cleavage (%) |

| 20% Piperidine in DMF | 25 | 2 | < 1 |

| 1 M NaOH in MeOH/H₂O (1:1) | 25 | 24 | < 5 |

| 5% aq. NaOH | 25 | 2 | < 1 |

| Triethylamine (neat) | 25 | 24 | < 1 |

Note: The data in this table is representative and based on the established stability of the Troc group under basic conditions from scientific literature. Specific results can vary with the substrate and experimental setup.

Chemical Pathways and Mechanisms

Understanding the reaction mechanisms for the introduction and removal of the Troc group is essential for its effective application.

Mechanism of Troc Protection

The Troc group is introduced by the nucleophilic attack of an amine or alcohol on this compound (Troc-Cl). A base, such as pyridine (B92270) or sodium bicarbonate, is used to neutralize the hydrochloric acid byproduct.[5]

Mechanism of Troc Deprotection (Reductive Cleavage)

The standard method for Troc group removal involves a reductive elimination pathway. A single-electron reductant, typically zinc, initiates a β-elimination reaction, leading to the fragmentation of the 2,2,2-trichloroethyl group.[1][5] This process generates the deprotected substrate, carbon dioxide, and 1,1-dichloroethylene.[1]

Experimental Protocols

This section provides detailed methodologies for assessing the stability of a Troc-protected compound under acidic and basic conditions, as well as standard protocols for its protection and deprotection.

Protocol for Assessing Troc Group Stability

This protocol outlines a general procedure to quantitatively determine the stability of a Troc-protected compound under specific acidic or basic conditions using HPLC analysis.

Materials:

-

Troc-protected compound

-

Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, HCl in dioxane)

-

Basic solution (e.g., Piperidine in DMF, NaOH in MeOH/H₂O)

-

Quenching solution (e.g., Saturated aqueous sodium bicarbonate for acid test, 1 M aqueous HCl for base test)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mobile phase for HPLC (e.g., Acetonitrile/water gradient with 0.1% TFA)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the Troc-protected compound of known concentration in a suitable solvent.

-

Reaction Setup: In separate vials, mix the stock solution with the acidic or basic test solution at a defined ratio and temperature.

-

Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the appropriate quenching solution.

-

Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Data Analysis: Determine the peak area of the Troc-protected compound at each time point. Calculate the percentage of the remaining Troc-protected compound relative to the t=0 sample.

Standard Protocol for Troc Protection of an Amine

Materials:

-

Amine substrate

-

This compound (Troc-Cl)

-

Base (e.g., Pyridine or Sodium Bicarbonate)

-

Solvent (e.g., Dichloromethane (DCM) or a biphasic system with water)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine substrate in the chosen solvent. For non-polar substrates, use DCM or THF with pyridine as the base. For polar substrates, a mixture of water and an organic solvent with sodium bicarbonate can be used.[5]

-

Cool the solution to 0 °C.

-

Add the base, followed by the dropwise addition of Troc-Cl.

-

Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Standard Protocol for Troc Deprotection of an Amine

Materials:

-

Troc-protected amine

-

Activated zinc dust

-

Glacial acetic acid

-

Solvent (e.g., Methanol, THF/water)

-

5% aqueous sodium hydroxide (B78521)

-

Ethyl acetate

-

Anhydrous potassium carbonate

Procedure:

-

Dissolve the Troc-protected amine in the chosen solvent.

-

Add activated zinc dust to the solution.

-

Add glacial acetic acid.

-

Stir the mixture at room temperature or heat to accelerate the reaction (e.g., 60 °C), monitoring by TLC.[5]

-

Upon completion, filter off the excess zinc.

-

Concentrate the filtrate under reduced pressure.

-